

Chemical properties and synthesis of Tranilast

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Compound of Interest

Compound Name: *Tranilast*

Cat. No.: *B1681357*

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An In-depth Technical Guide to the Chemical Properties and Synthesis of **Tranilast**

Introduction

Tranilast, chemically known as N-(3',4'-dimethoxycinnamoyl)anthranilic acid, is an analog of a tryptophan metabolite.[1][2] Initially developed by Kissei Pharmaceuticals and approved in Japan in 1982, it was identified as an anti-allergic agent for the treatment of bronchial asthma.[3] Its therapeutic applications have since expanded to include inflammatory diseases such as atopic dermatitis, allergic conjunctivitis, and the management of keloids and hypertrophic scars.[2] The therapeutic versatility of **Tranilast** stems from its diverse mechanisms of action, including the inhibition of chemical mediator release from mast cells and the modulation of key signaling pathways involved in inflammation and fibrosis.[4][5] This guide provides a detailed overview of the chemical properties, synthesis, and key signaling pathways associated with **Tranilast**, intended for researchers and professionals in drug development.

Chemical Properties of Tranilast

Tranilast is a crystalline solid, typically appearing as a white to beige or pale green powder.[6][7][8] It is an amidobenzoic acid derivative, structurally related to a metabolite of tryptophan.[2][3][7] The compound is photochemically unstable in solution.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Tranilast**

Property	Value
IUPAC Name	2-[[[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid[3][9]
Synonyms	N-(3,4-Dimethoxycinnamoyl)anthranilic acid, Rizaben, MK-341, SB-252218[6][7][10]
Chemical Formula	C ₁₈ H ₁₇ NO ₅ [3][7][9]
Molecular Weight	327.33 g/mol [7][11]
CAS Number	53902-12-8[3][9]
Melting Point	166-168 °C[6]; 166.2-168.2 °C[7][11]
Boiling Point	585.6 °C at 760 mmHg[6]
Appearance	White to beige crystalline solid[6][12]
pKa	3.47 ± 0.36 (Predicted)[7]
Solubility	Water: Sparingly soluble/Insoluble[3][13][14] PBS (pH 7.2): ~0.2 mg/mL[10] DMSO: Soluble, >10 mg/mL[14], up to 100 mM[6] Dimethylformamide (DMF): Soluble, ~35 mg/mL[10] Ethanol: Soluble, ~2 mg/mL[10], sparingly soluble[13] Methanol, Ethyl Acetate: Hardly soluble[13]

Synthesis of Tranilast

The synthesis of **Tranilast** typically involves the condensation of 3,4-dimethoxycinnamic acid with anthranilic acid or its ester derivatives. A common laboratory- and industrial-scale synthesis route proceeds via the hydrolysis of a methyl ester precursor.

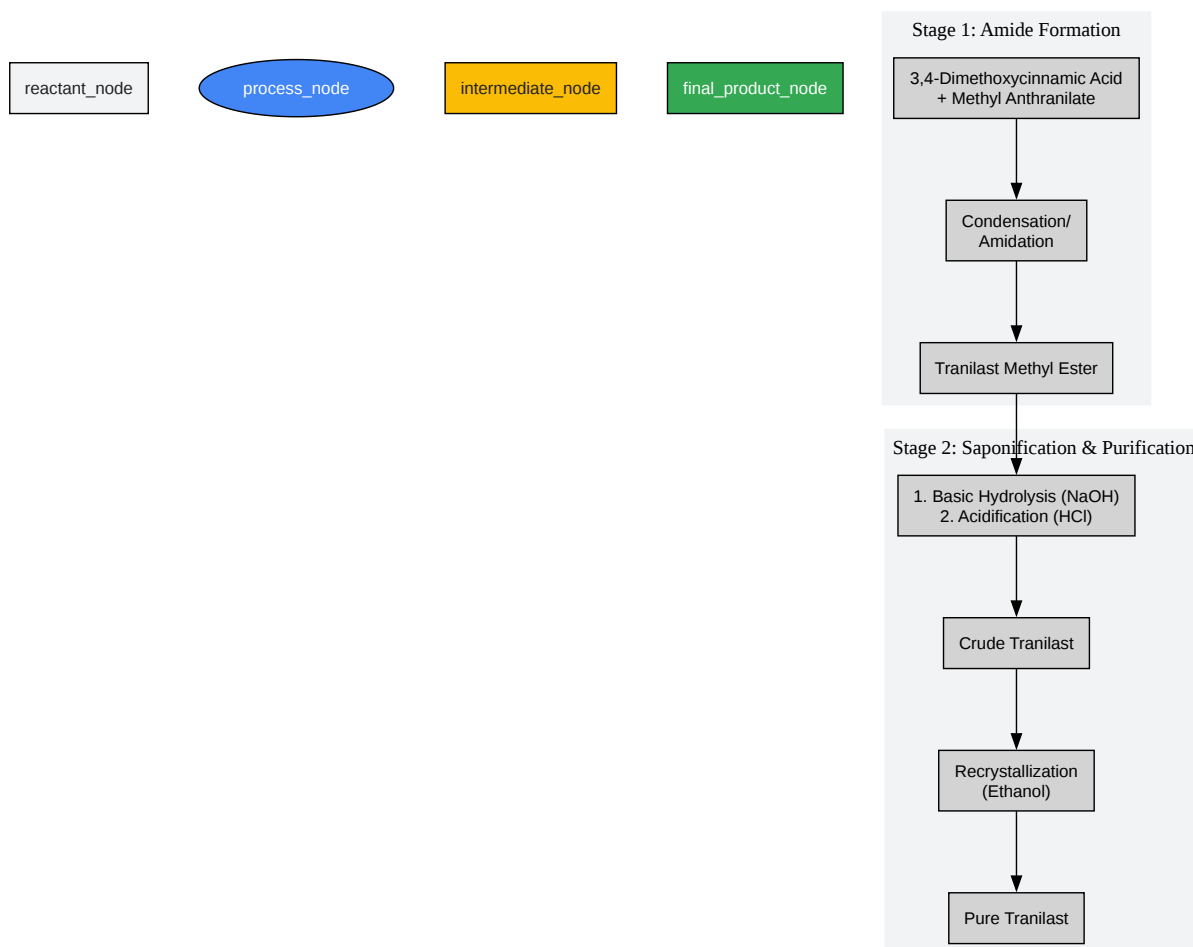
General Synthesis Workflow

The process can be summarized in two main stages:

- **Amide Formation:** Reaction of 3,4-dimethoxycinnamoyl chloride (or the acid activated in situ) with methyl anthranilate to form the intermediate, methyl 2-((E)-3-(3,4-

dimethoxyphenyl)acrylamido)benzoate (**Tranilast** methyl ester).

- Saponification: Hydrolysis of the methyl ester intermediate under basic conditions, followed by acidification to yield the final **Tranilast** product.



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Caption: General workflow for the two-stage synthesis of **Tranilast**.

Experimental Protocol: Saponification of Tranilast Methyl Ester

This protocol is adapted from a described synthesis method and focuses on the final hydrolysis step.^[15]

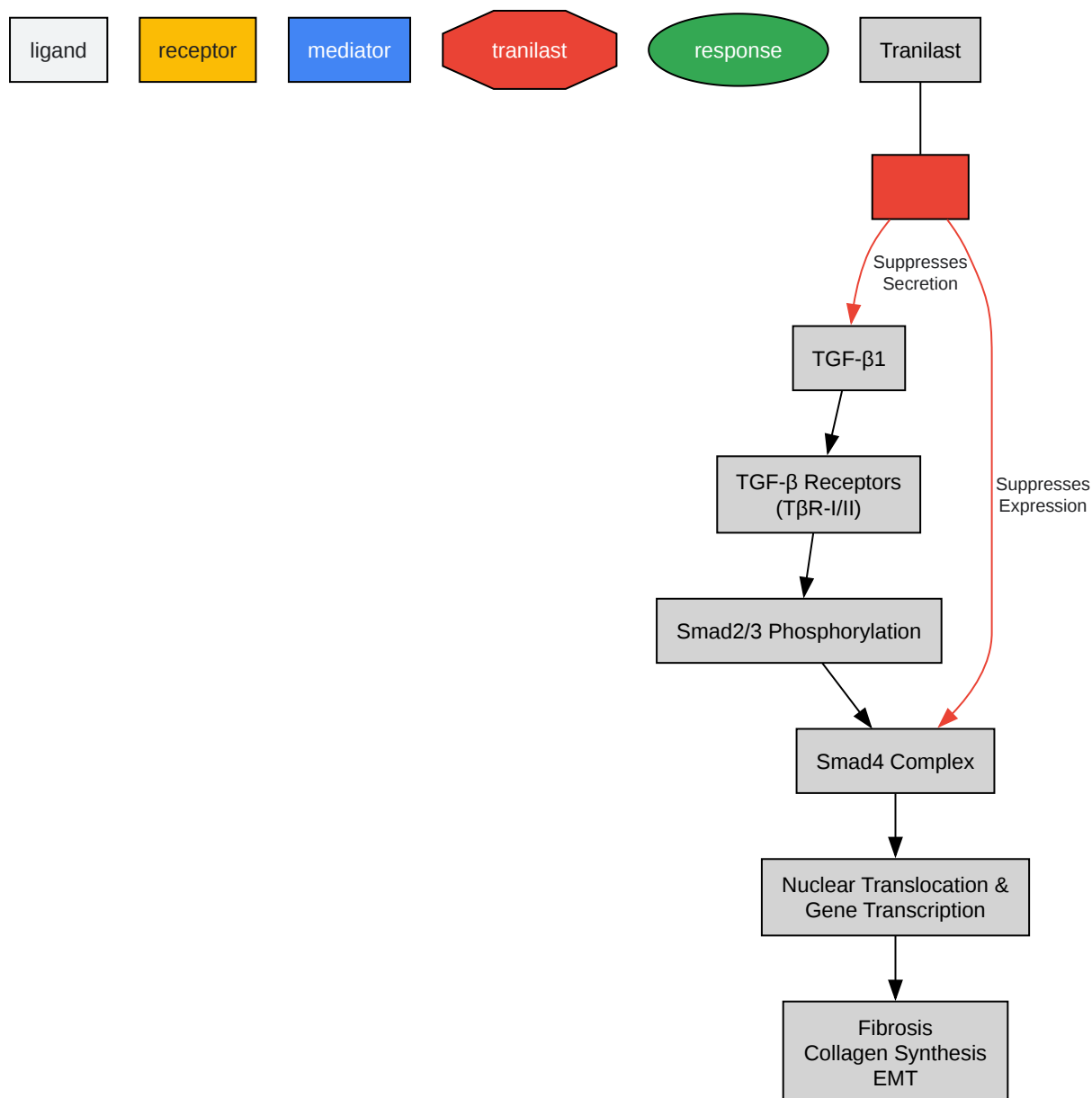
- **Dissolution:** Dissolve **Tranilast** methyl ester (1.0 eq) in ethanol (approx. 12 mL per gram of ester).
- **Hydrolysis:** Add a 10% aqueous sodium hydroxide (NaOH) solution (approx. 6 mL per gram of ester). Heat the mixture to reflux and maintain for 1 to 1.5 hours, monitoring the reaction for completion (e.g., by TLC).
- **Quenching and Precipitation:** After the reaction is complete, cool the solution slightly. Pour the reaction mixture into a larger volume of ice water (approx. 20 mL per gram of ester).
- **Acidification:** While stirring, adjust the pH of the aqueous mixture to 3-4 using dilute hydrochloric acid (HCl). A solid precipitate of crude **Tranilast** will form.
- **Isolation:** Allow the solid to settle, then collect the precipitate by suction filtration.
- **Washing:** Wash the filter cake with ice water until the pH of the filtrate is neutral (pH 6-7).
- **Drying:** Dry the collected solid to yield crude **Tranilast**.
- **Purification:** Recrystallize the crude product from ethanol to obtain pure, fine **Tranilast**.^[15]

Mechanism of Action and Key Signaling Pathways

Tranilast exerts its therapeutic effects by modulating multiple signaling pathways, primarily those involved in inflammation and fibrosis. Its major mode of action appears to be the suppression of the Transforming Growth Factor- β (TGF- β) pathway, but it also significantly impacts NF- κ B and NLRP3 inflammasome signaling.^[2]

Inhibition of TGF- β Signaling

Tranilast is a known inhibitor of TGF- β secretion and signaling, which is a critical pathway in tissue fibrosis.^{[5][16][17]} By suppressing this pathway, **Tranilast** can reduce collagen synthesis in fibroblasts, decrease the deposition of extracellular matrix, and inhibit the epithelial-mesenchymal transition (EMT), a process involved in fibrosis and cancer metastasis.^{[16][18]}

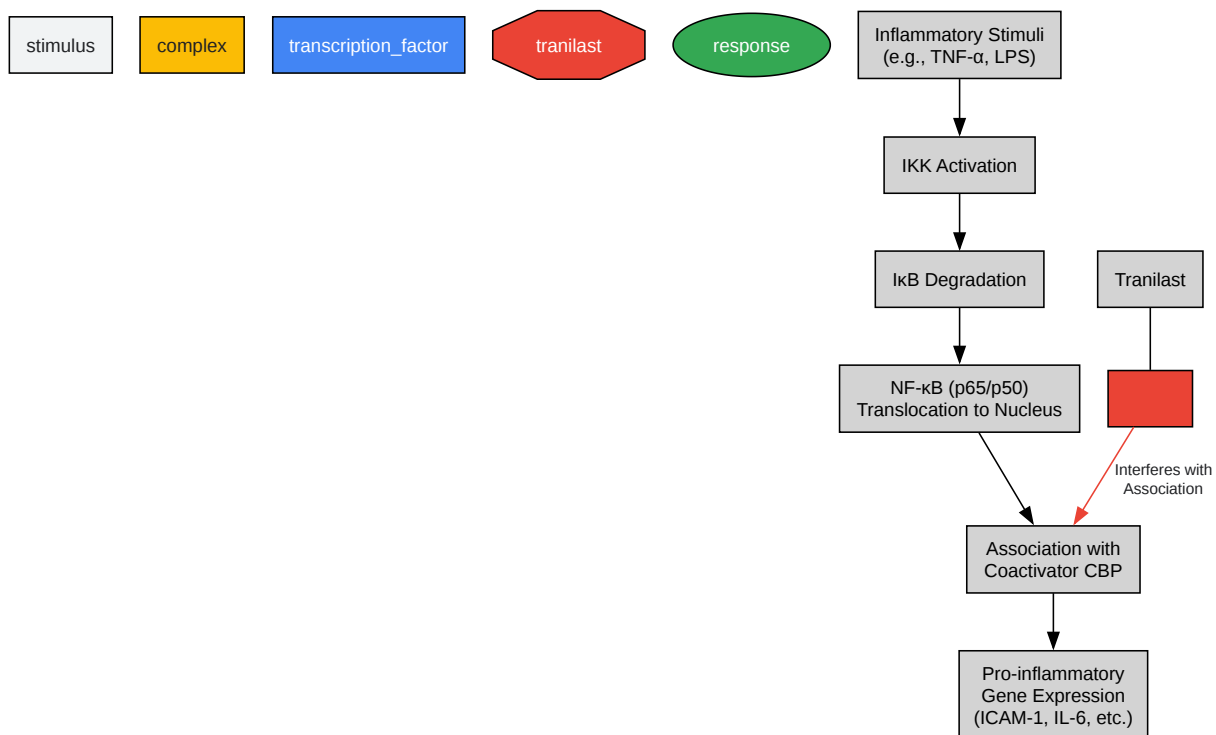


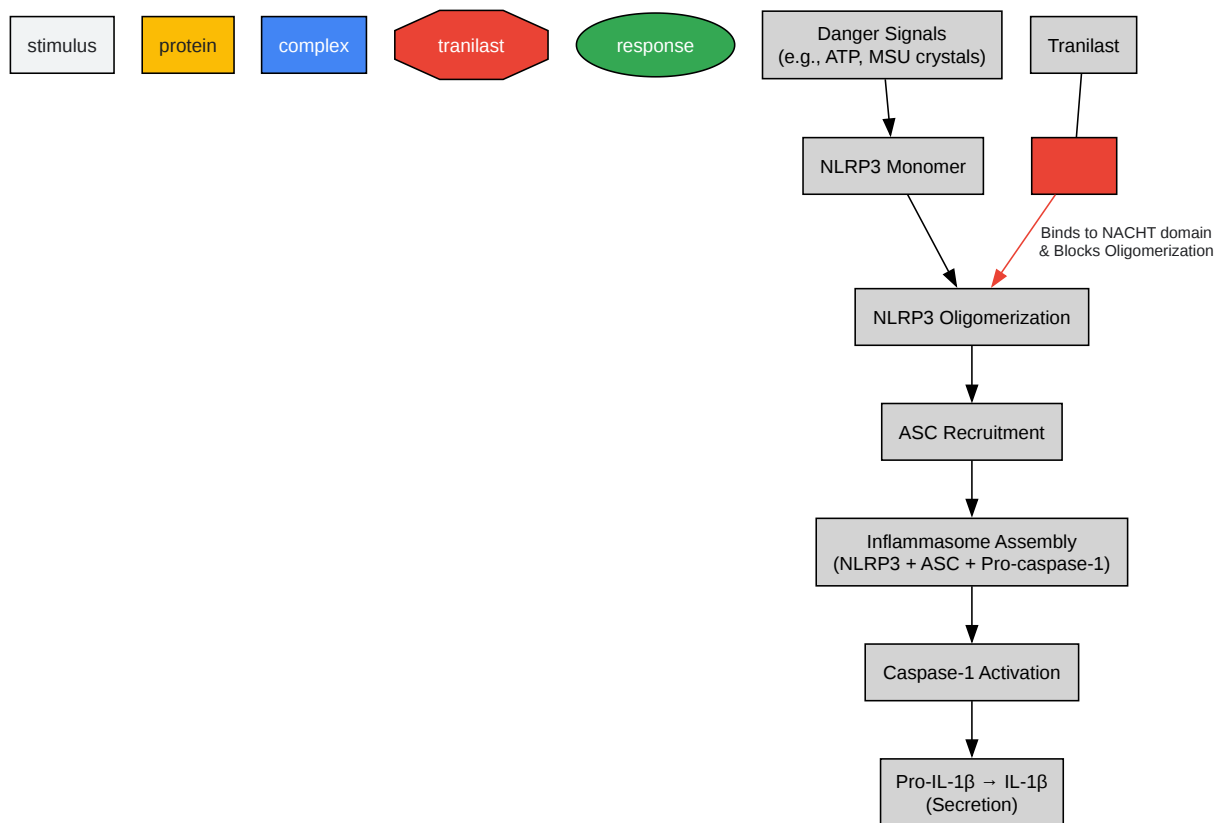
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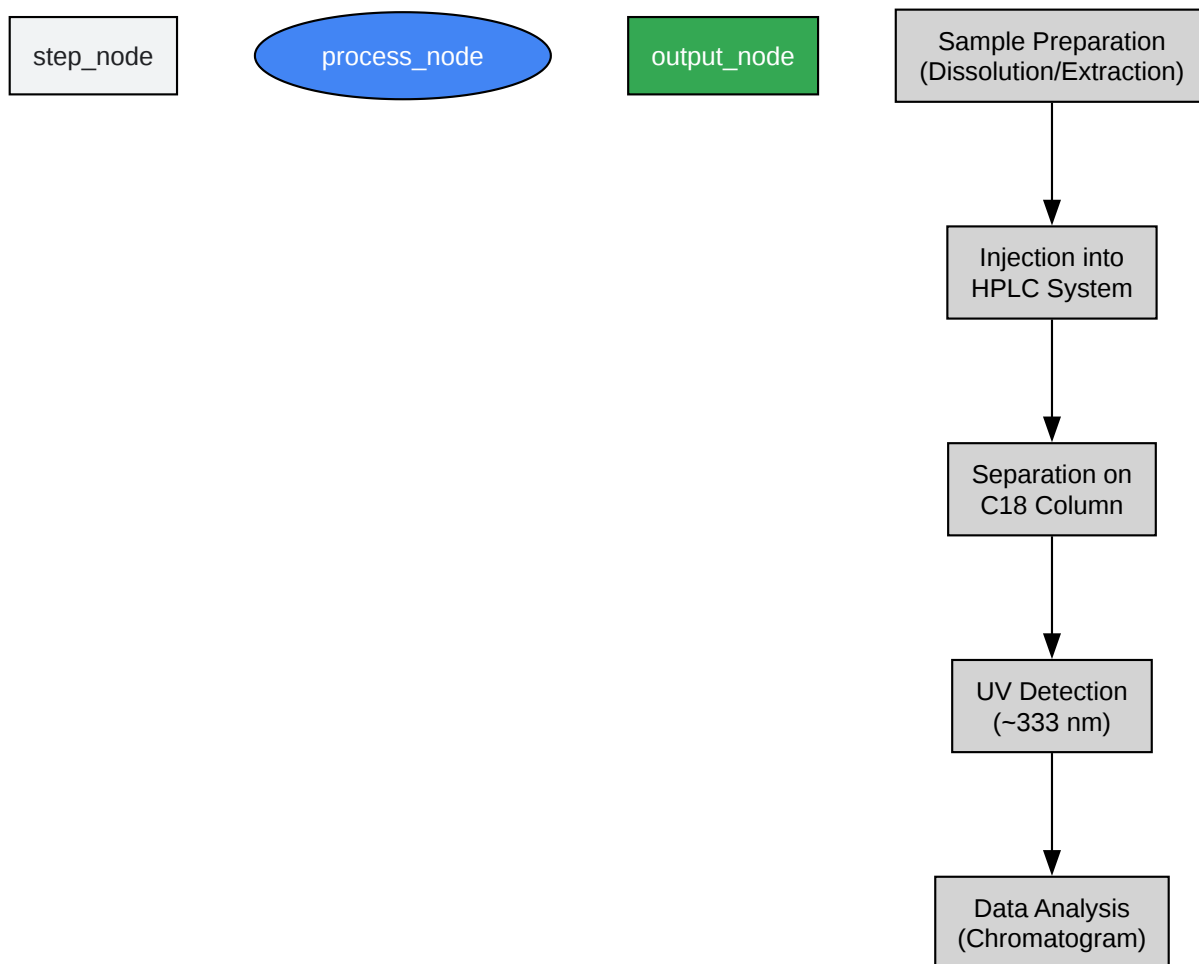
Caption: **Tranilast**'s inhibition of the TGF-β/Smad signaling pathway.[19][20]

Modulation of NF-κB Signaling

Tranilast has demonstrated anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor in the inflammatory response.[21] It can interfere with the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and cell adhesion molecules.[21][22] Some studies suggest **Tranilast** inhibits NF-κB-dependent transcriptional activation by preventing the association between NF-κB and its coactivator, CBP.[22]







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